molecular formula C24H18N2O4S2 B3823087 2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)

2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)

Cat. No.: B3823087
M. Wt: 462.5 g/mol
InChI Key: GEZJUJLDFZZQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Thiodiacetic acid is also an organic compound, with a linear formula of S(CH2COOH)2 .


Synthesis Analysis

Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . Thiodiacetic acid is commercially available and can be purchased from chemical suppliers .


Molecular Structure Analysis

The molecular structure of phenylacetic acid consists of a phenyl ring attached to a carboxylic acid group . Thiodiacetic acid has a sulfur atom bonded to two acetic acid groups .


Chemical Reactions Analysis

Phenylacetic acid can undergo ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone .


Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a honey-like odor . It has a melting point of 76 to 77 °C and a boiling point of 265.5 °C . Thiodiacetic acid is a powder with a melting point of 128-131 °C .

Scientific Research Applications

QX-314 has been used in a variety of scientific research applications, including the study of pain, epilepsy, and cardiac arrhythmias. QX-314 has been shown to selectively block sodium channels in nociceptive neurons, which are responsible for transmitting pain signals. This has led to the development of QX-314 as a potential treatment for chronic pain. QX-314 has also been used in the study of epilepsy, as it has been shown to block the initiation and propagation of epileptic seizures. Additionally, QX-314 has been used in the study of cardiac arrhythmias, as it can selectively block sodium channels in cardiac tissue.

Mechanism of Action

QX-314 selectively blocks sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. QX-314 is a charged molecule, which prevents it from crossing the cell membrane under normal conditions. However, when combined with a positively charged molecule such as capsaicin or resiniferatoxin, QX-314 can enter nociceptive neurons and selectively block sodium channels.
Biochemical and physiological effects:
QX-314 has been shown to selectively block sodium channels in nociceptive neurons, leading to a decrease in pain signals. QX-314 has also been shown to block the initiation and propagation of epileptic seizures. Additionally, QX-314 can selectively block sodium channels in cardiac tissue, leading to a decrease in the occurrence of cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

One advantage of using QX-314 in lab experiments is its selectivity for sodium channels, which allows for more precise targeting of specific neurons or tissues. Additionally, QX-314 has a longer duration of action compared to other anesthetic agents, which allows for longer experiments. However, one limitation of using QX-314 is its charged nature, which limits its ability to cross the cell membrane. This requires the use of positively charged molecules to facilitate its entry into cells.

Future Directions

There are several potential future directions for QX-314 research. One area of interest is the development of QX-314 as a treatment for chronic pain. Additionally, QX-314 could be used in the study of other neurological disorders such as multiple sclerosis or Parkinson's disease. Another potential application of QX-314 is in the study of cardiac arrhythmias. Finally, further research could be done to optimize the synthesis method for QX-314, potentially leading to more efficient and cost-effective production.

Safety and Hazards

Both phenylacetic acid and thiodiacetic acid are classified as irritants and can cause eye and skin irritation . They should be handled with appropriate personal protective equipment .

Properties

IUPAC Name

2-[3-[carboxy(phenyl)methyl]sulfanylquinoxalin-2-yl]sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c27-23(28)19(15-9-3-1-4-10-15)31-21-22(26-18-14-8-7-13-17(18)25-21)32-20(24(29)30)16-11-5-2-6-12-16/h1-14,19-20H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZJUJLDFZZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)
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2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)
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2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)
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